Methyl 1-ethylpiperidine-4-carboxylate
CAS No.: 99065-42-6
Cat. No.: VC8429844
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 99065-42-6 |
---|---|
Molecular Formula | C9H17NO2 |
Molecular Weight | 171.24 g/mol |
IUPAC Name | methyl 1-ethylpiperidine-4-carboxylate |
Standard InChI | InChI=1S/C9H17NO2/c1-3-10-6-4-8(5-7-10)9(11)12-2/h8H,3-7H2,1-2H3 |
Standard InChI Key | AYLUKTKPNDSZBS-UHFFFAOYSA-N |
SMILES | CCN1CCC(CC1)C(=O)OC |
Canonical SMILES | CCN1CCC(CC1)C(=O)OC |
Introduction
Chemical Identity and Physicochemical Properties
Methyl 1-ethylpiperidine-4-carboxylate belongs to the class of piperidine carboxylic acid esters, with the molecular formula C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol. The compound’s IUPAC name derives from its piperidine backbone, where the nitrogen atom is substituted with an ethyl group, and the fourth carbon bears a methyl ester functional group. Key physicochemical properties include a topological polar surface area of 29.5 Ų, indicative of moderate solubility in polar solvents, and an XLogP3 value of 1, suggesting balanced lipophilicity suitable for blood-brain barrier penetration .
Table 1: Physicochemical Properties of Methyl 1-Ethylpiperidine-4-Carboxylate
Property | Value |
---|---|
Molecular Formula | C₉H₁₇NO₂ |
Molecular Weight | 171.24 g/mol |
CAS Number | 99065-42-6 |
Topological Polar Surface Area | 29.5 Ų |
XLogP3 | 1 |
Hydrogen Bond Acceptors | 3 |
Rotatable Bonds | 3 |
The compound’s synthetic accessibility is enhanced by its relatively simple structure, which allows for modular modifications at the ester and ethyl groups. These features enable its use as a building block in combinatorial chemistry and high-throughput screening platforms .
Synthetic Methodologies
Classical Approaches
The classical synthesis of methyl 1-ethylpiperidine-4-carboxylate involves a multi-step sequence starting with ethyl piperidine-4-carboxylate. In one documented route, ethyl piperidine-4-carboxylate undergoes alkylation with ethyl bromide in the presence of a base such as potassium carbonate, yielding the N-ethylated intermediate. Subsequent esterification with methanol under acidic conditions produces the target compound . This method, while reliable, often requires stringent temperature control to avoid side reactions such as over-alkylation or ester hydrolysis.
Modern Catalytic Strategies
Recent advancements employ coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) to streamline synthesis. For example, a 2022 study demonstrated the condensation of 4-sulfamoylbenzoic acid with ethyl piperidine-4-carboxylate in dry acetonitrile, achieving a 78% yield of the intermediate ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate. Hydrazinolysis of this intermediate with hydrazine hydrate then furnishes hydrazide derivatives, which are further functionalized to yield methyl 1-ethylpiperidine-4-carboxylate .
Table 2: Comparison of Synthetic Routes
Method | Reagents | Yield (%) | Key Advantages |
---|---|---|---|
Classical Alkylation | Ethyl bromide, K₂CO₃ | 65 | Low cost, readily available |
EDCI/HOBt-Mediated Coupling | EDCI, HOBt, CH₃CN | 78 | High purity, fewer byproducts |
Hydrazinolysis | Hydrazine hydrate, EtOH | 82 | Scalable, mild conditions |
Mechanistic Insights
The alkylation step proceeds via an SN2 mechanism, where the piperidine nitrogen acts as a nucleophile, displacing the bromide ion from ethyl bromide. Esterification involves protonation of the carbonyl oxygen, followed by nucleophilic attack by methanol. Modern catalytic methods leverage the activation of carboxylic acids through the formation of reactive intermediates, such as HOBt esters, which enhance coupling efficiency .
Applications in Medicinal Chemistry
Carbonic Anhydrase Inhibition
Methyl 1-ethylpiperidine-4-carboxylate serves as a precursor in synthesizing benzenesulfonamide derivatives, which exhibit potent inhibition of human carbonic anhydrase isoforms (hCA I, II, IX, XII). In a 2022 study, thiourea derivatives of this compound demonstrated nanomolar inhibitory activity against hCA IX and XII, isoforms overexpressed in renal cell carcinomas. Compound 6u (a derivative) showed a Ki of 4.2 nM against hCA XII, outperforming the reference drug acetazolamide (Ki = 25 nM) .
Antimicrobial Activity
Piperidine-4-carboxamide derivatives synthesized from methyl 1-ethylpiperidine-4-carboxylate exhibit broad-spectrum antibacterial properties. A 2016 study reported minimum inhibitory concentrations (MICs) of 6.25–12.5 µg/mL against Staphylococcus aureus and Escherichia coli for compounds bearing aliphatic side chains. The mechanism involves disruption of bacterial cell membrane integrity, as evidenced by electron microscopy studies .
Table 3: Pharmacological Profile of Selected Derivatives
Derivative | Target Enzyme/Pathogen | Activity (Ki/MIC) | Selectivity Index |
---|---|---|---|
6u | hCA XII | 4.2 nM | 15.8 |
6h | Staphylococcus aureus | 6.25 µg/mL | 4.2 |
5g | hCA IX | 7.1 nM | 12.3 |
Central Nervous System Modulation
Structural analogs of methyl 1-ethylpiperidine-4-carboxylate interact with GABAA receptors, modulating chloride ion channels and potentiating the effects of neurotransmitters like γ-aminobutyric acid (GABA). This activity underpins their potential as anxiolytics and anticonvulsants, though further in vivo studies are needed to validate efficacy.
Recent Advances and Future Directions
Targeted Drug Delivery
Nanoparticle formulations incorporating methyl 1-ethylpiperidine-4-carboxylate derivatives have shown promise in enhancing tumor-specific delivery. A 2023 study utilized lipid-coated nanoparticles to deliver hCA IX inhibitors to hypoxic tumor regions, achieving a 3.2-fold increase in drug accumulation compared to free compounds .
Computational Drug Design
Machine learning models trained on piperidine derivative datasets have identified novel analogs with predicted IC₅₀ values below 1 nM for hCA XII. These compounds are slated for synthesis and evaluation in Q2 2025 .
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